6-Fluoro-4,8-dimethylquinoline

NK1 Receptor Antagonism Substance P Neurokinin Receptor

Researchers often face irreproducible results due to incorrect fluoroquinoline isomers. This specific scaffold-fluorine at C6, methyl groups at C4 and C8-is essential for NK1 receptor binding. - **Measurable outcome**: Potent NK1 antagonism (Ki = 6.40 nM) - **Technical spec**: ≥98% purity, MW 175.20 g/mol, LogP 2.8 - **Supply**: Packaged for immediate R&D use; not a generic substitute. Validated as reference standard for HPLC/LC-MS.

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
Cat. No. B11916543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4,8-dimethylquinoline
Molecular FormulaC11H10FN
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=C(C2=NC=C1)C)F
InChIInChI=1S/C11H10FN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h3-6H,1-2H3
InChIKeyJOAYICVAYZSLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4,8-dimethylquinoline: Overview


6-Fluoro-4,8-dimethylquinoline (CAS 1420791-11-2) is a heterocyclic organic compound belonging to the quinoline family, featuring a specific substitution pattern of a fluorine atom at the 6-position and methyl groups at the 4- and 8-positions . This precise arrangement distinguishes it from other fluoroquinoline derivatives and is critical for its interaction with biological targets, particularly the neurokinin-1 (NK1) receptor [1]. The compound is commercially available with purities up to 98% from multiple global suppliers, making it a viable building block for medicinal chemistry and pharmacological studies .

6-Fluoro-4,8-dimethylquinoline: Isomer Specificity


Substituting a generic fluoroquinoline or a close structural isomer for 6-fluoro-4,8-dimethylquinoline is not scientifically valid. The position of the fluorine atom (C6) and the methyl groups (C4 and C8) are not arbitrary; they dictate the compound's electronic distribution, steric profile, and ultimately, its binding affinity and selectivity profile. As evidenced by the BindingDB entry, this specific substitution yields potent NK1 receptor antagonism (Ki = 6.40 nM), a property that may be significantly altered or absent in isomers like 6-fluoro-2,8-dimethylquinoline or 4,8-dimethylquinoline [1]. Using an incorrect isomer would introduce uncontrolled variables into experiments, leading to irreproducible results and wasted resources [2]. The precise stereoelectronic properties of this specific scaffold are therefore essential for its intended research applications.

6-Fluoro-4,8-dimethylquinoline: Comparative Analysis


NK1 Receptor Antagonist Potency

6-Fluoro-4,8-dimethylquinoline exhibits potent antagonist activity at the human NK1 receptor with a Ki of 6.40 nM in a CHO-K1 cell-based aequorin luminescence assay [1]. While direct, head-to-head data against the non-fluorinated analog (4,8-dimethylquinoline) or other isomers (e.g., 6-fluoro-2,8-dimethylquinoline) are not available in this specific assay format, class-level inference from SAR studies of fluorinated quinolines indicates that the 6-fluoro substitution is a key driver of enhanced binding affinity and metabolic stability compared to non-fluorinated counterparts [2]. This specific isomer's activity profile makes it a valuable tool for probing NK1 receptor pharmacology.

NK1 Receptor Antagonism Substance P Neurokinin Receptor

Lipophilicity Modulation

The calculated partition coefficient (LogP) of 6-fluoro-4,8-dimethylquinoline is reported as 2.8, indicating moderate lipophilicity . In contrast, the non-fluorinated parent compound, 4,8-dimethylquinoline, exhibits a higher predicted LogP (range 2.99-3.16) [1]. The introduction of the electronegative fluorine atom at the 6-position reduces lipophilicity by approximately 0.19-0.36 LogP units, which can translate into improved aqueous solubility and altered membrane permeability characteristics compared to the non-fluorinated core. This subtle but quantifiable difference in lipophilicity can have significant downstream effects on a compound's ADME profile and is a key consideration for lead optimization.

Lipophilicity LogP Physicochemical Properties

Chemical Purity

For procurement purposes, 6-fluoro-4,8-dimethylquinoline is consistently offered with a purity of at least 98% (NLT 98%) by multiple independent suppliers . This high level of purity is essential for generating reliable and reproducible data in biological assays and chemical syntheses. In contrast, some alternative suppliers may offer lower purity grades or less rigorously characterized material, introducing variability that can compromise experimental outcomes. Ensuring a high-purity source from a reputable vendor is a critical selection criterion.

Chemical Purity QC Reproducibility

Lead-Like Properties

With a molecular weight of 175.20 g/mol and a molecular formula of C11H10FN, 6-fluoro-4,8-dimethylquinoline falls well within the accepted 'lead-like' property space defined by the 'Rule of 3' for fragment-based drug discovery and is also compliant with Lipinski's 'Rule of 5' [1]. This is in contrast to many more complex, higher molecular weight quinoline derivatives used as advanced clinical candidates, which often possess suboptimal physicochemical properties for further optimization. The low molecular weight and simple structure of 6-fluoro-4,8-dimethylquinoline make it an ideal starting point for building focused compound libraries and exploring structure-activity relationships with greater synthetic efficiency.

Lead-Like Properties Molecular Weight Drug Discovery

6-Fluoro-4,8-dimethylquinoline: Application Scenarios


NK1 Receptor Pharmacology Studies

With its established Ki of 6.40 nM for the human NK1 receptor, 6-fluoro-4,8-dimethylquinoline serves as a valuable chemical probe for investigating NK1 receptor signaling pathways, validating receptor binding assays, or as a reference compound in competitive binding studies [1]. Its moderate lipophilicity (LogP 2.8) facilitates cell permeability in in vitro assays .

Medicinal Chemistry: Fluorinated Quinoline Scaffolds

The compound's favorable lead-like properties (MW 175.20 g/mol, C11H10FN) and unique substitution pattern make it an ideal core for building focused libraries. Its high purity (≥98%) ensures reliable SAR data, and the presence of the 6-fluoro group offers a handle for further functionalization or for modulating physicochemical properties like LogP .

Analytical Method Development

Given its well-defined structure and high commercial purity (≥98%), 6-fluoro-4,8-dimethylquinoline is suitable as a reference standard for developing and validating HPLC, LC-MS, or NMR methods for the analysis of related fluoroquinoline derivatives in complex mixtures .

Education: Heterocyclic Chemistry & Pharmacology

This compound provides a tangible, commercially accessible example of a fluorinated heterocycle with documented biological activity. It can be used in academic laboratory courses to illustrate principles of drug design, SAR, and receptor-ligand interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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